molecular formula H6N2O4S B051840 Aminoazanium;hydrogen sulfate CAS No. 1184-66-3

Aminoazanium;hydrogen sulfate

Cat. No. B051840
CAS RN: 1184-66-3
M. Wt: 130.13 g/mol
InChI Key: ZGCHATBSUIJLRL-UHFFFAOYSA-N
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Description

Aminoazanium;hydrogen sulfate, also known as AHs, is a common ionic liquid used in various scientific research applications. It is a type of salt that is formed when an amino group is added to a sulfate group. AHs has gained popularity in recent years due to its unique properties and potential applications in various fields such as chemistry, biology, and material science.

Scientific Research Applications

Colonic Sulfur Metabolism and Health Implications

Aminoazanium; hydrogen sulfate, also known as succinimidinium N-sulfonic acid hydrogen sulfate, is involved in various biochemical pathways, including colonic sulfur metabolism. This compound plays a role in the metabolism of sulfur in the colon, mediated by gastrointestinal microbes. Hydrogen sulfide, a sulfur derivative, has been noted for its potential involvement in intestinal disorders and colorectal cancer. The complex microbial pathways influencing colonic sulfur metabolism and health outcomes necessitate further exploration to understand their implications fully (Carbonero et al., 2012).

Plant Sulfur Metabolism and Signaling

In plants, sulfur is critical for synthesizing amino acids like cysteine and methionine. Aminoazanium; hydrogen sulfate is involved in these processes, acting as an intermediary in sulfur metabolism. This compound's role extends beyond metabolism; it is implicated in plant signaling, particularly under stress conditions like drought. The diverse functions of hydrogen sulfide in plants, akin to its roles in animal and human biology, are an area of growing interest and research (Calderwood & Kopriva, 2013).

Chemical Synthesis and Catalysis

Succinimidinium N-sulfonic acid hydrogen sulfate has been identified as a versatile ionic liquid and catalyst in chemical synthesis. It's been used in the synthesis of complex chemical compounds like 2H-indazolo[2,1-b]phthalazine-trione derivatives and α-aminonitriles. The compound's catalytic properties, including its ability to be recycled without significant reduction in catalytic activity, make it an asset in various chemical synthesis processes (Abedini et al., 2015); (Nouri Sefat et al., 2011).

Environmental and Analytical Applications

Aminoazanium; hydrogen sulfate is also utilized in environmental science, particularly in the biological sulfate reduction process used in treating sulfate-rich wastewaters. This process helps in the removal of heavy metals through the formation of metal sulfides, showcasing the compound's role in environmental remediation. Moreover, its involvement in the synthesis of tetrahydroacridines underlines its importance in analytical chemistry (Liamleam & Annachhatre, 2007); (Khaligh, 2017).

properties

IUPAC Name

aminoazanium;hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHATBSUIJLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH3+]N.OS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13464-80-7
Details Compound: Hydrazine, sulfate (2:1)
Record name Hydrazine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13464-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

130.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoazanium;hydrogen sulfate

CAS RN

10034-93-2
Record name Hydrazine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10034-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminoazanium;hydrogen sulfate
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Aminoazanium;hydrogen sulfate
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Aminoazanium;hydrogen sulfate
Reactant of Route 4
Aminoazanium;hydrogen sulfate
Reactant of Route 5
Aminoazanium;hydrogen sulfate

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